molecular formula C13H10BF2NO3 B12650952 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid

Cat. No.: B12650952
M. Wt: 277.03 g/mol
InChI Key: ZRGBFYLHILWPNW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is an organoboron compound with the molecular formula C13H10BFNO3. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 4-fluoroaniline, followed by reduction and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various boronic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted boronic acids and amines, which can be further utilized in organic synthesis .

Scientific Research Applications

2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the Suzuki-Miyaura coupling reaction, where precise control over the formation of carbon-carbon bonds is required.

Properties

Molecular Formula

C13H10BF2NO3

Molecular Weight

277.03 g/mol

IUPAC Name

[2-fluoro-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BF2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

ZRGBFYLHILWPNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)F)(O)O

Origin of Product

United States

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